N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenethyl group, a phenylsulfonyl group, and an indole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other indole-forming reactions. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base. The final step involves the coupling of the methoxyphenethyl group to the indole-sulfonyl intermediate, typically through an amide bond formation using reagents like carbodiimides or other coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents, while nucleophilic substitution may involve reagents like alkoxides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the sulfonyl group can yield a sulfide derivative.
Scientific Research Applications
N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenethyl group may enhance its binding affinity to certain targets, while the indole and phenylsulfonyl groups contribute to its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide: shares similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-31-23-14-8-5-9-19(23)15-16-26-25(28)18-27-17-24(21-12-6-7-13-22(21)27)32(29,30)20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPBQJNKSCGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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